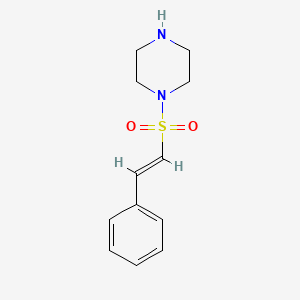

1-(2-Phenylethenesulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c15-17(16,14-9-7-13-8-10-14)11-6-12-4-2-1-3-5-12/h1-6,11,13H,7-10H2/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZQNDSKKYMCBA-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675672 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 2 Phenylethenesulfonyl Piperazine and Its Structural Analogues

Strategies for the Construction of the Piperazine (B1678402) Ring System

The piperazine scaffold is a ubiquitous feature in pharmaceuticals, making its synthesis a subject of extensive research. mdpi.comnih.gov Methodologies range from classical cyclization reactions to modern transition metal-catalyzed C-H functionalization techniques. mdpi.comresearchgate.net While traditional methods often focus on functionalization at the nitrogen atoms, significant recent advancements have enabled the selective modification of the carbon backbone, thereby expanding the structural diversity of accessible piperazine analogues. mdpi.comnih.gov

Cyclization Approaches in Piperazine Moiety Formation

The de novo construction of the piperazine ring is frequently achieved through intramolecular cyclization of linear diamine precursors. nih.govresearchgate.net These strategies offer a powerful means to build the core heterocyclic system, often with control over substitution patterns.

One established method involves the Dieckmann cyclization of N,N'-disubstituted diamino ester derivatives to form piperazine-2,5-diones, which can subsequently be reduced to the corresponding piperazines. epa.govthieme-connect.com Another approach relies on the sequential double Michael addition of primary amines to nitrosoalkenes, which generates bis(oximinoalkyl)amines. nih.gov These intermediates then undergo a stereoselective catalytic reductive cyclization, involving hydrogenolysis of the N-O bonds and subsequent ring closure, to yield the piperazine core. nih.gov

More recent developments have employed photoredox catalysis to facilitate radical cyclizations. organic-chemistry.org For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to C2-substituted piperazines under mild conditions, utilizing an iridium-based photoredox catalyst. organic-chemistry.org Similarly, a concise synthetic route starting from amino acids can generate chiral 1,2-diamine intermediates, which are then annulated to form 3-substituted piperazine-2-acetic acid esters. nih.gov This pathway involves an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to furnish the piperazine ring. nih.gov

Table 1: Selected Cyclization Strategies for Piperazine Ring Synthesis

| Method | Key Precursors | Reaction Type | Key Features |

|---|---|---|---|

| Dieckmann Cyclization | Diamino ester derivatives | Intramolecular condensation | Forms piperazine-2,5-dione intermediate. epa.govthieme-connect.com |

| Reductive Cyclization | Primary amines, nitrosoalkenes | Michael addition followed by reductive cyclization | Stereoselective formation of C-substituted piperazines. nih.gov |

| Photoredox Annulation | Glycine-based diamines, aldehydes | Decarboxylative radical cyclization | Mild conditions, access to C2-substituted piperazines. organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions in Piperazine Synthesis

Transition metal catalysis has revolutionized the synthesis of complex molecules, and piperazine construction is no exception. acs.orgdigitellinc.com Palladium-catalyzed reactions are particularly prominent, enabling the modular synthesis of highly substituted piperazines through various coupling strategies. acs.org

A novel palladium-catalyzed decarboxylative cyclization has been developed that couples propargyl carbonates with diamine components. acs.org This process proceeds under mild conditions with low catalyst loadings to afford a wide range of piperazine and piperazinone products in excellent yields with high regio- and stereochemical control. acs.org Palladium catalysis is also extensively used for N-arylation reactions to produce arylpiperazines, which are common motifs in bioactive compounds. organic-chemistry.orgnih.gov These methods often involve the coupling of a piperazine with an aryl halide or triflate. acs.org

Beyond palladium, other metals have been employed. Gold-catalyzed cyclization reactions have been reported as an effective strategy. thieme-connect.com The Stannyl Amine Protocol (SnAP), which utilizes tin reagents and copper catalysis, facilitates the convergent synthesis of piperazines from aldehydes and stannylated diamines via a radical cyclization mechanism. mdpi.com This method is valued for its mild conditions and high functional group tolerance. mdpi.com To address the toxicity of tin, related silicon-based methods (SLAP) have been developed under photocatalytic conditions. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Piperazine Syntheses

| Catalyst System | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Palladium(0) | Decarboxylative Cyclization | Propargyl carbonates, diamines | Modular, high yield, stereo- and regiocontrol. acs.org |

| Palladium(II) | Aerobic Amination | Aryl chlorides, piperazine | Efficient route to arylpiperazines. organic-chemistry.org |

| Copper(I)/Tin Reagent (SnAP) | Radical Cyclization | Aldehydes, stannylated diamines | Mild conditions, broad scope. mdpi.com |

Synthesis of the (E)-2-Phenylethenesulfonyl Moiety

The (E)-2-phenylethenesulfonyl moiety, also known as a β-styrenesulfonyl group, is typically prepared as a reactive sulfonyl halide, such as (E)-2-phenylethenesulfonyl chloride or fluoride (B91410), which can then be coupled with the piperazine nucleus. scispace.comchemsynthesis.com The stereochemistry of the double bond is crucial, with the E-isomer being the desired configuration for many applications.

Heck-Matsuda Processes for β-Arylethenesulfonyl Fluoride Precursors

The Heck-Matsuda reaction provides a highly efficient and stereoselective route to β-arylethenesulfonyl fluorides. scispace.comnih.gov This palladium-catalyzed process involves the arylation of an olefin using an arenediazonium salt as the aryl source, which offers advantages over traditional aryl halides, such as milder reaction conditions and the obviation of phosphine (B1218219) ligands. wikipedia.org

Specifically, the synthesis of (E)-2-phenylethenesulfonyl fluoride is achieved through the reaction of ethenesulfonyl fluoride (ESF) with a benzenediazonium (B1195382) salt. scispace.comnih.gov The reaction is typically catalyzed by palladium(II) acetate (B1210297) at room temperature and proceeds with excellent stereoselectivity, affording the E-isomer exclusively. scispace.comnih.gov This methodology is robust and tolerates a wide range of substituents on the aromatic ring of the diazonium salt, providing access to a diverse library of β-arylethenesulfonyl fluoride precursors. nih.govrsc.org

Table 3: Heck-Matsuda Synthesis of Substituted β-Arylethenesulfonyl Fluorides

| Aryl Diazonium Salt Substituent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-H (Phenyl) | Pd(OAc)₂ | 85 | scispace.com |

| 4-Methyl | Pd(OAc)₂ | 97 | scispace.com |

| 4-Methoxy | Pd(OAc)₂ | 95 | scispace.com |

| 4-Chloro | Pd(OAc)₂ | 78 | scispace.com |

| 4-Nitro | Pd(OAc)₂ | 56 | rsc.org |

Stereoselective Synthesis of E-Isomer Sulfonyl Components

While the Heck-Matsuda reaction is a premier method for generating β-arylethenesulfonyl fluorides, several other synthetic strategies have been developed for the stereoselective synthesis of E-vinyl sulfones.

One notable method is a silver-catalyzed sulfonylation of styrenes , which demonstrates high E-selectivity. rsc.org Copper-catalyzed systems are also prevalent; for example, the reaction of alkenes with sodium sulfinates in the presence of a CuI-bpy catalyst and oxygen yields (E)-alkenyl sulfones. organic-chemistry.org Another copper-catalyzed approach utilizes the reaction of N-tosylhydrazones to provide vinyl sulfones with excellent E-stereoselectivity. organic-chemistry.org

Furthermore, halosulfonylation of terminal alkynes using sulfonylhydrazides as the sulfonyl source and an iron halide can produce (E)-β-halo vinylsulfones regio- and stereoselectively. organic-chemistry.org Other methods include the Wittig-type reactions of sulfonyl-stabilized phosphoranes and the β-elimination of halosulfones, which can be controlled to favor the E-isomer. nih.gov The asymmetric dihydroxylation of vinyl sulfones has also been explored for the stereoselective synthesis of more complex functionalized targets. nih.gov

Formation of the Sulfonyl-Piperazine Linkage

The final step in the synthesis of 1-(2-phenylethenesulfonyl)piperazine is the formation of a stable sulfonamide bond between the piperazine nitrogen and the sulfonyl group of the phenylethenesulfonyl moiety. This transformation is a well-established and reliable reaction in organic synthesis. ucl.ac.ukijarsct.co.in

The most common method for creating this linkage is the nucleophilic substitution reaction between a sulfonyl chloride (or fluoride) and a secondary amine. ucl.ac.uk In this case, a nitrogen atom of the piperazine ring acts as the nucleophile, attacking the electrophilic sulfur atom of (E)-2-phenylethenesulfonyl chloride. tandfonline.comi-scholar.in This attack results in the displacement of the chloride leaving group and the formation of the desired S-N bond.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane, in the presence of a tertiary amine base like triethylamine (B128534). tandfonline.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction conditions are generally mild, and the resulting sulfonamides are often crystalline solids that can be purified by recrystallization or column chromatography, leading to high yields of the final product. tandfonline.comi-scholar.in This robust coupling reaction is widely applicable to a variety of substituted sulfonyl chlorides and piperazine derivatives. tandfonline.com

Nucleophilic Addition Reactions with Piperazine (e.g., Michael Addition)

Nucleophilic addition reactions represent a fundamental strategy for constructing the this compound scaffold. In this context, piperazine acts as the nucleophile, attacking an electrophilic sulfur-containing substrate.

The aza-Michael addition is a key example of this type of reaction. ntu.edu.sg This method involves the 1,4-addition of a nitrogen nucleophile, such as piperazine, to an α,β-unsaturated sulfone. ntu.edu.sgnih.gov For the synthesis of this compound, the reaction would proceed by the attack of one of the nitrogen atoms of the piperazine ring on the β-carbon of (2-phenylethenyl)sulfonyl chloride or a similar vinyl sulfone derivative. This reaction is advantageous as it directly forms the carbon-nitrogen bond at the desired position. The reactivity of vinyl sulfones as powerful building blocks in organic synthesis is well-established due to the strong electron-withdrawing effect of the sulfone group. mdpi.com

The general mechanism involves the piperazine amine attacking the terminal carbon of the vinyl group, which is made electrophilic by the adjacent sulfonyl group. This is followed by protonation of the resulting enolate intermediate to yield the final product. The reaction can be influenced by the choice of solvent and the presence of a base, which can deprotonate the piperazine to increase its nucleophilicity.

Condensation and Coupling Methods for Sulfonamide Formation

The most conventional and widely employed method for synthesizing sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.inresearchgate.net In the case of this compound, this involves reacting (E)-2-phenylethene-1-sulfonyl chloride with piperazine.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. ijarsct.co.inmdpi.com The base can be an organic amine, such as triethylamine or pyridine, or an inorganic base like sodium carbonate. The choice of base and solvent is crucial for the reaction's success. Dichloromethane is a commonly used solvent for this type of transformation. mdpi.com

The general procedure involves dissolving piperazine and the base in a suitable solvent, followed by the slow addition of the sulfonyl chloride. The reaction is often stirred at room temperature until completion. Work-up typically involves washing the reaction mixture to remove the hydrochloride salt and excess reagents, followed by drying and evaporation of the solvent to yield the crude product, which may be purified further by crystallization or chromatography. nih.gov This method is highly versatile and has been used to synthesize a wide array of sulfonylpiperazine derivatives. nih.gov

Optimization of Synthetic Pathways and Reaction Yields

Optimizing synthetic routes is critical for improving the economic viability and environmental footprint of chemical manufacturing. nih.gov For sulfonylpiperazines, optimization efforts focus on reaction conditions, solvent systems, and the selection of catalysts and reagents to maximize yield and purity while minimizing reaction times and waste. mdpi.com

Influence of Reaction Conditions and Solvent Systems on Synthesis Efficiency

The efficiency of sulfonamide synthesis is highly dependent on various reaction parameters, including temperature, reactant concentration, and the choice of solvent.

Temperature: While many sulfonylation reactions proceed efficiently at room temperature, adjusting the temperature can be used to control the reaction rate and minimize the formation of side products. researchgate.net For less reactive substrates, elevated temperatures may be necessary to achieve a reasonable reaction rate.

Concentration: The concentration of reactants can impact the reaction kinetics. Higher concentrations generally lead to faster reaction rates, but can also increase the likelihood of side reactions or issues with solubility and mixing.

Solvent Selection: The solvent plays a multifaceted role, influencing the solubility of reactants, the reaction rate, and sometimes the reaction pathway itself. Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. researchgate.net The choice of solvent can significantly affect the yield, as demonstrated in studies of N-arylation reactions where changing the solvent from THF to dimethoxyethane (DME) or 2-methyl-THF resulted in varied yields. google.comgoogleapis.com

| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| 1 | Tetrahydrofuran (THF) | LiHMDS | 50 | >95 | google.comgoogleapis.com |

| 2 | Dimethoxyethane (DME) | LiHMDS | 50 | 73 | google.comgoogleapis.com |

| 3 | 2-Methyl-THF | LiHMDS | 50 | 51 | google.comgoogleapis.com |

| 4 | Dichloromethane (DCM) | MgO | 60 | 65 | researchgate.net |

| 5 | Acetonitrile (MeCN) | MgO | 60 | 54 | researchgate.net |

| 6 | Toluene | MgO | 60 | 45 | researchgate.net |

This table illustrates the impact of solvent choice on the yield of analogous N-arylation and sulfonylation reactions. LiHMDS = Lithium bis(trimethylsilyl)amide.

Role of Catalysis and Reagent Selection in Enhanced Synthetic Outcomes

The selection of appropriate catalysts and reagents is paramount for achieving high-yield synthesis of sulfonylpiperazines.

Base Selection: The base is crucial for scavenging the acid byproduct in condensation reactions. While tertiary amines like triethylamine are common, stronger bases or different types of bases can significantly enhance reaction efficiency. For instance, in certain N-arylation reactions to produce piperazine derivatives, strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS) provided significantly higher yields compared to weaker bases like cesium carbonate (Cs₂CO₃) or lithium tert-butoxide (LiOtBu). google.comgoogleapis.com The use of an appropriate base can dramatically reduce reaction times and improve yields. google.com

Catalysis: While the direct condensation of sulfonyl chlorides with amines often does not require a catalyst other than a base, catalysis plays a significant role in alternative and greener synthetic routes. For example, transition metal catalysts, such as those based on palladium, are used in coupling reactions to form arylpiperazines. nih.gov However, these can introduce issues of cost and product contamination. googleapis.com Heterogeneous catalysts are also being explored, offering advantages like easy separation and reusability. nih.gov For instance, metal ions supported on polymeric resins have been used to catalyze the synthesis of monosubstituted piperazines. nih.gov

Application of Green Chemistry Principles in the Synthesis of Sulfonylpiperazines

In recent years, there has been a significant shift towards developing more sustainable and environmentally benign synthetic methods in the chemical industry. tandfonline.com The synthesis of sulfonamides is no exception, with several green chemistry approaches being developed. researchgate.net

One prominent green strategy is the use of water as a solvent. A facile and environmentally friendly synthesis of sulfonamides has been described using water as the reaction medium. rsc.org This method uses equimolar amounts of the amine and arylsulfonyl chloride, omitting the need for organic bases and simplifying product isolation to simple filtration after acidification, often resulting in excellent yields and purity without further purification. rsc.org

Another green approach is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. A solvent-free mechanochemical method for sulfonamide synthesis has been developed using a one-pot, double-step procedure in a ball mill. rsc.org This process can avoid the use of hazardous organic solvents, reduce waste, and sometimes enhance reaction efficiency. rsc.org

Furthermore, the development of catalytic systems that allow for more atom-economical reactions contributes to greener synthesis. For example, a novel magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org The magnetic nature of the catalyst allows for its easy separation and reuse, further enhancing the sustainability of the process. acs.org These green methodologies represent a promising direction for the future synthesis of this compound and related compounds.

Chemical Transformations and Derivatization Strategies of the 1 2 Phenylethenesulfonyl Piperazine Scaffold

Reactivity Profile of the Phenylethenesulfonyl Moiety

The phenylethenesulfonyl group is characterized by an electron-deficient double bond, making it susceptible to nucleophilic attack. This reactivity is central to many of the chemical transformations of the 1-(2-phenylethenesulfonyl)piperazine scaffold.

The styryl sulfone unit in this compound acts as a potent Michael acceptor. nih.gov The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a variety of nucleophiles. This conjugate addition, or aza-Michael reaction when the nucleophile is an amine, is a key strategy for introducing molecular diversity. libretexts.org

Weakly basic nucleophiles, such as amines, thiols, and alcohols, readily undergo 1,4-conjugate addition to the activated alkene. libretexts.org For instance, the reaction with primary or secondary amines leads to the formation of β-aminoethylsulfonylpiperazine derivatives. Similarly, thiols can be added to yield β-thioethylsulfonylpiperazine analogs. These reactions are often carried out under mild conditions and can be subject to thermodynamic control. libretexts.org

| Nucleophile | Product Type | Reaction Conditions |

| Primary Amines | β-Aminoethylsulfonylpiperazines | Mild, often base-catalyzed |

| Secondary Amines | β-Aminoethylsulfonylpiperazines | Mild, often base-catalyzed |

| Thiols | β-Thioethylsulfonylpiperazines | Mild, often base-catalyzed |

| Alcohols | β-Alkoxyethylsulfonylpiperazines | Typically requires stronger base |

This table illustrates common nucleophiles used in conjugate addition reactions with the this compound scaffold and the resulting product types.

Beyond conjugate addition, the styryl unit can undergo various other chemical transformations. The double bond can be subjected to oxidation reactions, such as epoxidation or dihydroxylation, to introduce new functional groups. For example, treatment with an epoxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. Dihydroxylation can be achieved using reagents like osmium tetroxide.

The aromatic phenyl ring of the styryl group is also amenable to modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce substituents onto the ring, further diversifying the scaffold. The position of substitution will be directed by the activating or deactivating nature of the vinylsulfonylpiperazine moiety.

Modifications at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, offering multiple sites for derivatization. The secondary amine (N-H) is particularly reactive and allows for the straightforward introduction of a wide array of substituents.

The secondary nitrogen of the piperazine ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting this compound with various alkyl halides or sulfonates. mdpi.com Reductive amination is another common method for introducing alkyl groups. mdpi.com

N-acylation is typically performed using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction introduces an amide functionality, which can alter the electronic and steric properties of the molecule.

| Reagent | Reaction Type | Product |

| Alkyl Halide (R-X) | N-Alkylation | 1-(2-Phenylethenesulfonyl)-4-alkylpiperazine |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | 1-(2-Phenylethenesulfonyl)-4-alkylpiperazine |

| Acyl Chloride (RCOCl) | N-Acylation | 1-(2-Phenylethenesulfonyl)-4-acylpiperazine |

| Carboxylic Anhydride ((RCO)₂O) | N-Acylation | 1-(2-Phenylethenesulfonyl)-4-acylpiperazine |

This table summarizes common reagents and reaction types for the N-functionalization of the piperazine ring in the this compound scaffold.

Achieving regioselectivity in the functionalization of the piperazine ring is crucial when synthesizing specific derivatives. In the case of this compound, the presence of the bulky and electron-withdrawing phenylethenesulfonyl group at one nitrogen atom deactivates it towards further electrophilic attack. This inherent difference in reactivity between the two nitrogen atoms facilitates the regioselective functionalization of the unsubstituted secondary amine.

This regioselectivity allows for the controlled introduction of a single, diverse chemical moiety at the N4 position. By carefully choosing the reaction conditions and reagents, a wide variety of functional groups, including but not limited to, substituted aryl groups, heterocyclic rings, and complex side chains, can be incorporated. nih.gov

Selective Reactions at the Sulfonyl Group

The sulfonyl group itself is generally stable but can undergo specific chemical transformations. One notable reaction is desulfonylation, which involves the removal of the sulfonyl group. This can be achieved under reductive conditions, for instance, using reducing agents like magnesium in methanol. nih.gov While this transformation leads to the cleavage of the piperazine from the phenylethene moiety, it can be a useful synthetic strategy in a multi-step synthesis where the sulfonyl group acts as a temporary activating or protecting group.

Furthermore, the sulfur atom in the sulfonyl group is at its highest oxidation state. While further oxidation is not possible, reactions targeting the sulfur-carbon or sulfur-nitrogen bonds can be envisioned under specific and often harsh reaction conditions, though these are less common for this particular scaffold.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Applications

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful addition to the family of click reactions, valued for its reliability and the stability of the linkages it forms. rsc.orgnih.gov This chemistry revolves around the high kinetic stability of the sulfur(VI)-fluoride (S-F) bond, which can be controllably activated to react with nucleophiles like silyl (B83357) ethers and amines. nih.govresearchgate.net

The this compound scaffold is directly related to this chemical space. Its synthesis can be envisioned as stemming from a key SuFEx precursor, ethenesulfonyl fluoride (ESF). ESF is recognized as a highly effective Michael acceptor, which allows for the introduction of a sulfonyl fluoride (-SO₂F) moiety onto a molecule. researchgate.net The formation of the phenylethenesulfonyl scaffold involves a reaction where a nucleophile, in this case, a piperazine, attacks the sulfonyl fluoride precursor. This reaction exemplifies the utility of SuFEx chemistry in forging robust carbon-sulfur and nitrogen-sulfur bonds. nih.govresearchgate.net

While the this compound molecule itself no longer possesses the reactive S-F bond for subsequent SuFEx reactions, its core structure is a product of this highly efficient chemical philosophy. The resulting sulfonamide linkage is exceptionally stable, resisting both acidic and basic conditions as well as oxidative and reductive environments. researchgate.netresearchgate.net This inherent stability, a hallmark of SuFEx-derived connections, makes the scaffold a reliable building block for more complex molecules intended for use in demanding biological or material science applications. rsc.orggrantome.com The development of SuFEx has provided a platform for creating vast libraries of compounds for drug discovery and other applications, leveraging versatile S(VI) connectors like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄). grantome.comnih.gov

Derivatization for Bioconjugation Applications

Bioconjugation involves the linking of a molecule to a biomolecule, such as a peptide or protein, to impart new functionality. researchgate.netnih.gov The this compound scaffold is well-suited for such applications due to the presence of a secondary amine on the piperazine ring, which serves as a reactive handle for derivatization.

This secondary amine is a nucleophilic site that can be readily functionalized without disrupting the core scaffold. Standard organic reactions can be employed to attach a variety of functional moieties, including fluorescent tags, polyethylene (B3416737) glycol (PEG) chains, or specific targeting ligands. These modifications are crucial for applications in diagnostics, therapeutics, and fundamental biological research. nih.gov

Common derivatization strategies applicable to the piperazine amine include:

Acylation: Reaction with activated carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds. This can be used to link the scaffold to peptides or other molecules containing carboxyl groups. nih.gov

Alkylation: Reaction with alkyl halides or other electrophiles to form carbon-nitrogen bonds, allowing for the introduction of linker groups or other functionalities.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a new amine linkage.

These derivatization methods enable the covalent attachment of the scaffold to biomolecules, potentially modifying their properties or delivering a payload to a specific biological target. The piperazine moiety is frequently used in this manner to enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.

Table 1: Potential Bioconjugation Derivatization Reactions for the Piperazine Scaffold

| Reaction Type | Reagent Class | Resulting Linkage | Potential Application |

|---|---|---|---|

| Acylation | Activated Esters (e.g., NHS esters), Acyl Halides | Amide | Linking to proteins, peptides, or labeling reagents. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Attaching sulfonyl-containing probes or drugs. |

| Alkylation | Alkyl Halides | Tertiary Amine | Introducing linkers for further functionalization. |

| Michael Addition | α,β-Unsaturated Carbonyls | Amine Adduct | Conjugation to maleimide-functionalized biomolecules. |

Development of Novel Hybrid Structures Incorporating the Chemical Compound's Scaffold

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. lew.ro This approach aims to leverage the biological activities of the individual components to create compounds with improved potency, selectivity, or a multi-target profile. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to modulate physicochemical properties. nih.govresearchgate.net

The this compound structure is an ideal starting point for developing such hybrid molecules. The secondary amine of the piperazine ring provides a convenient attachment point for incorporating other bioactive scaffolds. lew.roresearchgate.net By reacting this amine with various electrophilic partners, a diverse array of hybrid structures can be synthesized.

For instance, researchers have successfully created piperazine-containing hybrids by linking the piperazine core to other heterocyclic systems known for their biological activity. Examples of moieties that have been combined with the piperazine scaffold include:

Coumarins and Isatins: Known for a wide range of pharmacological effects. lew.ro

Azole Derivatives (e.g., 1,2,4-triazole (B32235), 1,3,4-oxadiazole): Often found in antimicrobial and antifungal agents. nih.govresearchgate.net

Fluoroquinolones: A class of antibiotics. nih.gov

Benzamides and Sulfonamides: Common structural motifs in various therapeutic agents. researchgate.net

Table 2: Examples of Hybrid Scaffolds Derived from Piperazine Cores

| Hybrid Class | Attached Moiety | Synthetic Precursor for Moiety | Potential Biological Activity Area |

|---|---|---|---|

| Piperazine-Coumarin | Coumarin | Coumarin-3-carboxylic acid | Anticancer, Anti-inflammatory |

| Piperazine-Isatin | Isatin | Isatin-based electrophile | Antiviral, Anticancer |

| Piperazine-Triazole | 1,2,4-Triazole | Halogenated triazole derivative | Antifungal, Antimicrobial |

| Piperazine-Fluoroquinolone | Fluoroquinolone | Fluoroquinolone carboxylic acid | Antibacterial (DNA gyrase inhibition) nih.gov |

| Piperazine-Benzamide | Benzamide | Benzoyl chloride derivative | Anticancer researchgate.net |

Structure Activity Relationship Sar and Molecular Design Studies for 1 2 Phenylethenesulfonyl Piperazine Derivatives

Elucidation of Structural Determinants for Biological Interactions

Understanding how structural modifications to the 1-(2-phenylethenesulfonyl)piperazine scaffold affect biological activity is fundamental to designing more effective molecules. This involves a detailed examination of substituent effects and the molecule's three-dimensional shape.

The electronic properties of substituents on the phenylethenesulfonyl moiety play a crucial role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's interaction with its biological target. mdpi.com For instance, studies on analogous inhibitor structures have shown that EWGs, such as halogens, can influence interaction energies with key amino acid residues in a protein's hinge region. mdpi.com Conversely, the presence of EDGs can lead to different electrostatic and charge transfer energy profiles. mdpi.com

The steric bulk of these substituents is also a critical factor. Bulky groups can either enhance binding by occupying a large hydrophobic pocket in the target protein or decrease activity through steric hindrance, preventing the molecule from achieving an optimal binding pose. mdpi.com The precise selection of a substituent with specific electronic and steric properties is therefore essential for optimizing efficacy. mdpi.com

Table 1: Impact of Phenyl Ring Substituents on Hypothetical Biological Efficacy

| Substituent (R) | Electronic Property | Steric Size | Hypothetical Relative Efficacy | Rationale |

|---|---|---|---|---|

| -H | Neutral | Small | Baseline | Reference compound. |

| -Cl | Electron-Withdrawing | Medium | Increased | Favorable electronic interactions with target residues. mdpi.com |

| -CF3 | Strongly Electron-Withdrawing | Medium | Significantly Increased | Strong EWGs can enhance key binding interactions. mdpi.com |

| -OCH3 | Electron-Donating | Medium | Decreased | Unfavorable electronic properties may weaken binding. mdpi.com |

| -C(CH3)3 | Electron-Donating | Large | Significantly Decreased | Steric hindrance prevents optimal fit in the binding site. |

For 2-substituted piperazines, studies have shown a preference for the axial conformation, which can be further stabilized by factors like intramolecular hydrogen bonds. nih.gov This preferred orientation places key nitrogen atoms in a specific spatial arrangement that can be critical for receptor binding. nih.gov Computational methods, such as random search algorithms and molecular modeling, are employed to explore the conformational potential energy surface and identify these key conformations. njit.edu The results of such analyses often show that while a solvent environment may slightly alter the energy landscape, it does not typically change the location of the primary conformational minima. njit.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. nih.gov This approach is invaluable for predicting the efficacy of novel derivatives before they are synthesized.

Predictive QSAR models are developed by analyzing a "training set" of compounds with known biological activities. Using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning techniques, a mathematical equation is generated that links structural descriptors to activity. wu.ac.th For arylpiperazine derivatives targeting specific receptors, 3D-QSAR models have been successfully generated to explain and predict agonist activity. nih.gov The robustness and predictive power of these models are rigorously tested through internal and external validation methods to ensure their reliability. wu.ac.thmdpi.com

The development of a QSAR model identifies the most influential physicochemical descriptors that govern biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For arylpiperazine derivatives, QSAR models have highlighted the vital role of hydrophobic features arising from aromatic regions and the influence of electron-withdrawing components. nih.gov These key descriptors provide a quantitative basis for the observations made in traditional SAR studies.

Table 2: Key Physicochemical Descriptors in QSAR Models for Piperazine (B1678402) Derivatives

| Descriptor Class | Example Descriptor | Significance in Biological Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing ability of substituents. mdpi.com |

| Steric | Molar Refractivity (MR) | Relates to the volume of a substituent and its potential for steric clash or favorable van der Waals interactions. |

| Topological | Wiener Index | Describes molecular branching and size, which can affect how the molecule fits into a binding pocket. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com |

Pharmacophore Modeling and Ligand-Based Rational Drug Design Methodologies

Pharmacophore modeling is a powerful ligand-based design tool that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdovepress.com This model serves as a 3D query to screen compound libraries for new potential leads or to guide the design of novel molecules. researchgate.net

A pharmacophore model for this compound derivatives would be generated by aligning a set of active compounds and identifying their common chemical features. dergipark.org.tr Such a model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively ionizable centers. researchgate.net For example, the sulfonyl group's oxygen atoms would likely be identified as hydrogen bond acceptors, the phenyl ring as an aromatic/hydrophobic feature, and one of the piperazine nitrogens as a potential positively ionizable feature. This abstract representation of the key interaction points allows medicinal chemists to design new molecules that fit the model, thereby possessing a higher probability of being biologically active. researchgate.netdergipark.org.tr

Table 3: Hypothetical Pharmacophore Features for this compound Derivatives

| Pharmacophore Feature | Corresponding Chemical Moiety | Assumed Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Phenyl group | Participates in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens | Forms hydrogen bonds with donor residues in the target. |

| Hydrophobic (HY) | Ethene linker and phenyl group | Occupies a hydrophobic pocket in the binding site. |

| Positively Ionizable (PI) | Distal piperazine nitrogen | Forms ionic or hydrogen bond interactions. |

Computational Strategies for the Rational Design of Analogues of this compound

The development of novel derivatives of this compound with enhanced biological activity and optimized pharmacokinetic profiles is greatly accelerated by the application of computational chemistry. These in silico methods allow for the rational design of analogues, prioritizing synthetic efforts and reducing the costs associated with traditional drug discovery. Computational strategies are broadly categorized into virtual screening for the identification of promising candidates from existing libraries and de novo design for the creation of entirely new molecular entities.

Virtual Screening and Rational Library Design

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can be either ligand-based or structure-based, depending on the available information about the target.

Ligand-Based Virtual Screening: In the absence of a high-resolution 3D structure of the biological target, ligand-based virtual screening (LBVS) can be employed. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, a library of known active and inactive analogues could be used to build a pharmacophore model. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Large chemical databases could then be screened to identify compounds that match this pharmacophore, providing a focused set of candidates for synthesis and biological evaluation.

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is known, structure-based virtual screening (SBVS) becomes a viable and powerful strategy. Molecular docking is a key component of SBVS, where computational algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The binding affinity is then estimated using a scoring function. For derivatives of this compound, a virtual library of analogues could be docked into the active site of the target protein. The compounds with the best-predicted binding energies and favorable interactions with key amino acid residues would be prioritized for synthesis.

Rational Library Design: Both LBVS and SBVS can inform the rational design of focused combinatorial libraries. By analyzing the structure-activity relationships (SAR) from initial screening hits, specific regions of the this compound scaffold can be identified for modification. For instance, substitutions on the phenyl ring or modifications to the piperazine moiety can be systematically explored in a virtual library. This allows for the efficient exploration of chemical space around the core scaffold, maximizing the chances of discovering highly potent and selective analogues.

Methodologies for Investigating the Biological and Pharmacological Relevance of 1 2 Phenylethenesulfonyl Piperazine Analogues

Research Paradigms for Antimicrobial Modalities

The antimicrobial potential of 1-(2-phenylethenesulfonyl)piperazine and its derivatives is a significant area of investigation. Researchers employ a range of in vitro assays to determine the efficacy of these compounds against a spectrum of pathogenic microorganisms.

The antibacterial activity of piperazine (B1678402) derivatives is commonly assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). ijcmas.comnih.gov This value represents the lowest concentration of a compound that prevents visible growth of a microorganism. ijcmas.comnih.gov A variety of bacterial strains, including both Gram-positive and Gram-negative bacteria, are typically used in these assays. ijcmas.comnih.gov For instance, studies have evaluated the antibacterial effects of piperazine compounds against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Some research has also focused on the activity of these compounds against multi-drug resistant strains. nih.gov

The results of these assays are often presented in tables that compare the MIC values of the tested compounds against different bacterial species. For example, the antibacterial activity of methylpyrimidine sulfonyl piperazine derivatives has been systematically evaluated and tabulated.

| Compound | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecium (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Acinetobacter baumannii (MIC in µg/mL) |

|---|---|---|---|---|

| PSPC | 4 | 8 | 64 | 32 |

| PSPC-1S | >64 | >64 | >64 | >64 |

| PSPC-6S | 4 | 8 | 64 | 32 |

Similar to antibacterial testing, the antifungal efficacy of this compound analogues is determined through in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard approach for determining the MIC of antifungal agents against various fungal species. mdpi.com This method involves exposing the fungal isolates to serial dilutions of the test compounds in a liquid medium. mdpi.com

A range of pathogenic fungi are used to screen for antifungal activity, including species of Candida and Aspergillus. nih.govnih.gov The results from these assays help in identifying compounds with potent antifungal properties. For example, certain piperazine derivatives have shown notable activity against Candida albicans. researchgate.net

| Compound | Candida albicans (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) |

|---|---|---|

| BTA3 | 64 | 32 |

The potential of this compound analogues as antitubercular agents is a key area of research. In vitro assays are conducted against Mycobacterium tuberculosis, the causative agent of tuberculosis, to determine the MIC of these compounds. nih.govnih.gov For instance, sulfonyl-piperazine benzothiazinone (sPBTZ) derivatives have been tested against the H37Rv strain of M. tuberculosis. nih.gov

These studies often involve structure-activity relationship (SAR) analyses to understand how chemical modifications to the parent compound influence its antitubercular activity. nih.gov For example, research on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues has explored how modifications to the cyclohexyl, piperazine, and isoquinoline (B145761) rings affect their inhibitory activity against M. tuberculosis. nih.gov

| Compound | M. tuberculosis H37Rv (MIC99 in nM) |

|---|---|

| sPBTZ169 | 6 |

| 11626095 (sulfonylmethyl) | 20 ng/ml |

| 11626092 (sulfonylethyl) | 3 ng/ml |

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For antitubercular compounds, studies have focused on identifying their specific molecular targets. For example, it has been demonstrated that certain sulfonyl piperazine derivatives target DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov This was confirmed by testing the compounds against a mutant strain of M. tuberculosis that is resistant to DprE1 inhibitors. nih.gov Other studies on 1-(5-isoquinolinesulfonyl)piperazine analogues have identified inosine-5′-monophosphate dehydrogenase (IMPDH) as the target. nih.gov

For antibacterial action in other bacteria, it has been suggested that N-substituted piperazinyl derivatives carrying a benzylthio-1,3,4-thiadiazole moiety may inhibit the formation of the 70S initiation complex, which is essential for protein biosynthesis. mdpi.com

Exploration of Anti-Inflammatory Mechanisms and Signaling Pathways

The anti-inflammatory potential of piperazine derivatives is another important area of investigation. While specific studies on this compound are limited in the provided context, research on related compounds suggests that these molecules may exert their anti-inflammatory effects through the modulation of key inflammatory pathways. For instance, some piperazine derivatives have been shown to attenuate neuroinflammation by modulating the NF-κB/TNF-α/COX-2 pathway. researchgate.net

Assessment of Antioxidant Activity via Biochemical Assays (e.g., DPPH method)

The antioxidant capacity of this compound analogues is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov This method is a popular and reliable way to measure the ability of a compound to act as a free radical scavenger. mdpi.com The assay involves mixing the test compound with a solution of DPPH, which is a stable free radical. The reduction in the absorbance of the DPPH solution, which is measured spectrophotometrically, indicates the antioxidant activity of the compound. nih.gov

The results of the DPPH assay are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value signifies greater antioxidant activity. nih.gov For example, the antioxidant activity of some 1-aryl/aralkyl piperazine derivatives has been quantified using this method, with butylated hydroxytoluene (BHT) used as a positive control. nih.gov

| Compound | DPPH Radical Scavenging Activity (IC50 in µmol/L) |

|---|---|

| Compound 3a | 371.97 |

| Compound 3c | 189.42 |

| Compound 3f | 420.57 |

| BHT (Positive Control) | 113.17 |

Research on Anticancer Properties and Cell-Based Assays

In Vitro Cytotoxicity and Antiproliferative Studies on Human Cancer Cell Lines

A primary method for evaluating the anticancer properties of this compound analogues is through in vitro cytotoxicity and antiproliferative assays on a panel of human cancer cell lines. These assays measure the ability of the compounds to inhibit cell growth or induce cell death.

One study screened a series of 20 phenylsulfonylpiperazine derivatives against breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-453) and a non-tumoral mammary cell line (MCF-10A). mdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, were determined using the MTT assay after 48 hours of treatment. The results indicated that the luminal breast cancer cell line MCF7 was generally more sensitive to these derivatives. mdpi.com

Notably, compound 3 , identified as (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was found to be the most promising, exhibiting an IC50 of 4.48 µM in MCF7 cells and a high selectivity index (SI > 35.6) when compared to the non-tumoral MCF-10A cells. mdpi.com In contrast, some compounds like 1 , 4 , 5 , and 6 were not cytotoxic to the non-tumoral cells but showed IC50 values greater than 50 µM in the cancer cell lines. mdpi.com Another compound, 11 , also demonstrated notable cytotoxicity against MCF7 cells with an IC50 of 20.00 µM and a selectivity index greater than 8. mdpi.com

Table 1: Cytotoxicity of Phenylsulfonylpiperazine Derivatives on Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3 | MCF7 | 4.48 | > 35.6 |

| 11 | MCF7 | 20.00 | > 8 |

| 1, 4, 5, 6 | Tumor Cells | > 50 | - |

| 2 | MCF-10A | 88.20 | - |

Data sourced from a study on phenylsulfonylpiperazine derivatives. mdpi.com

Further research on other piperazine derivatives has also highlighted their antiproliferative activities. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested against a wide range of cancer cell lines, including those from the liver, breast, colon, stomach, and endometrium, showing significant cell growth inhibitory activity. researchgate.net Similarly, novel vindoline–piperazine conjugates have been investigated, with some derivatives showing low micromolar growth inhibition (GI50) values against a panel of 60 human tumor cell lines. nih.govmdpi.com For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against the MDA-MB-468 breast cancer cell line with a GI50 of 1.00 µM. mdpi.com

Target Identification and Molecular Pathway Modulation Research

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial. Research in this area focuses on identifying the specific cellular targets and signaling pathways modulated by the this compound analogues.

Studies have suggested that piperazine derivatives can interfere with multiple cancer signaling pathways. For example, one potent piperazine-containing compound, C505, was found to inhibit cancer cell proliferation and induce apoptosis by targeting critical signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govresearchgate.net Western blot analysis showed that treatment with C505 significantly reduced the levels of Src and phosphorylated AKT (p-AKT), which are key proteins involved in cell proliferation and survival. nih.gov The compound also appeared to down-regulate the PI3K p85beta protein, further indicating its inhibitory effect on the PI3K/AKT pathway. nih.gov

In the case of the promising phenylsulfonylpiperazine derivative, compound 3 , its antimigratory and antiproliferative activities in luminal breast cancer cells were linked to its ability to affect the expression of genes involved in the epithelial–mesenchymal transition (EMT). mdpi.com Specifically, it was found to upregulate E-Cadherin (CDH1) transcripts, a key marker of the epithelial state, suggesting a potential mechanism for its anticancer effects. mdpi.com

Other research has focused on the ability of piperazine derivatives to act as topoisomerase II (Topo II) inhibitors. nih.gov Molecular docking studies have confirmed that these compounds can interact with the DNA-Topo II complex, which is a validated target for many anticancer drugs. nih.gov

Studies on Radioprotective Effects in Cellular and Pre-clinical Models

In addition to anticancer properties, certain piperazine derivatives have been investigated for their potential as radioprotective agents. These agents are sought after to protect healthy tissues from the damaging effects of ionizing radiation used in cancer therapy or from accidental radiation exposure.

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed, synthesized, and evaluated for their ability to protect human cells from radiation-induced apoptosis. nih.govnih.govdoaj.org These studies found that some of the synthesized compounds exhibited low cytotoxicity while effectively protecting cells. nih.govnih.gov

One particular compound, designated as compound 8 , which was synthesized by linking two 1-(2-hydroxyethyl)piperazine moieties with an alkyl linker, showed a significant radioprotective effect on cell survival in vitro and demonstrated low toxicity in vivo. nih.govmdpi.com In pre-clinical studies, this compound also enhanced the 30-day survival of mice after whole-body irradiation, although the increase was not statistically significant. nih.govnih.govdoaj.org These findings suggest that piperazine derivatives are a promising scaffold for the development of new radioprotectors. nih.govnih.gov The research highlights that even structurally similar piperazine derivatives can have opposing effects, with some causing radiosensitization while others provide radioprotection. researchgate.net

Enzyme Inhibition Kinetics and Target Binding Studies

The pharmacological activity of this compound analogues is often linked to their ability to inhibit specific enzymes that play crucial roles in disease pathology. Kinetic studies are performed to understand the mechanism and potency of this inhibition.

Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) Inhibition Research

Histone deacetylases (HDACs) are a class of enzymes that are key regulators of gene expression and are considered important targets for cancer therapy. pharmatutor.org Piperazine-based hydroxamic acids have been developed as HDAC inhibitors. researchgate.net Research has shown that incorporating a piperazine residue as a linker in these inhibitors can lead to potent compounds. pharmatutor.orgresearchgate.net For example, novel HDAC inhibitors bearing a 1-benzhydryl piperazine scaffold have been synthesized and evaluated. nih.govchemrxiv.org In vitro screening identified both selective HDAC6 inhibitors and non-selective (pan-HDAC) inhibitors with nanomolar IC50 values. nih.govchemrxiv.org One such pan-HDAC inhibitor, compound 8b , demonstrated potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish xenograft model. nih.govchemrxiv.org

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in cancer metastasis and other diseases. mdpi.com A new generation of cyclic MMP inhibitors has been developed from dl-piperazinecarboxylic acid. nih.gov The design of these inhibitors involves a piperazine ring with a sulfonamide group at the 1N-position to interact with the S1' pocket of the enzyme. nih.gov One such inhibitor, compound 20 , showed high affinity for MMPs 1, 3, 9, and 13 with IC50 values of 24, 18, 1.9, and 1.3 nM, respectively. nih.gov X-ray crystallography of this inhibitor co-crystallized with MMP-3 provided detailed insights into the key binding interactions. nih.gov

Tyrosinase Inhibition Investigations

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. researchgate.net Its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetic and food industries. researchgate.net Several studies have explored piperazine derivatives as tyrosinase inhibitors.

A series of tosyl piperazine-engrafted dithiocarbamate (B8719985) derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov One compound, 4d , exhibited excellent efficacy with an IC50 value of 6.88 ± 0.11 µM, which was more potent than the standard inhibitor, kojic acid (IC50 = 30.34 ± 0.75 µM). nih.gov Other analogues in the series also showed good inhibitory activity. nih.gov

Table 2: Tyrosinase Inhibition by Tosyl Piperazine-Dithiocarbamate Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4d | 6.88 ± 0.11 |

| 4g | 7.24 ± 0.15 |

| 4b | 8.01 ± 0.11 |

| 4c | 8.1 ± 0.30 |

| Kojic Acid (Standard) | 30.34 ± 0.75 |

Data represents the half-maximal inhibitory concentration against bacterial tyrosinase. nih.gov

In another study, new organic compounds with a piperazine skeleton were synthesized, and their tyrosinase inhibitory potentials were assessed. researchgate.net Compounds 10a and 10b , which contain a 1,2,4-triazole (B32235) nucleus, were identified as potent tyrosinase inhibitors with IC50 values of 31.2 ± 0.7 µM and 30.7 ± 0.2 µM, respectively. researchgate.net Kinetic analysis of compound 10b revealed a mixed type of inhibition with a Ki value of 9.54 µM. researchgate.net Molecular docking studies have been used to supplement these experimental findings, helping to elucidate the binding modes of these inhibitors within the enzyme's active site. researchgate.netnih.gov

Receptor Binding and Ligand-Receptor Interaction Studies

Methodologies to investigate the biological and pharmacological relevance of chemical compounds and their analogues often involve detailed receptor binding and ligand-receptor interaction studies. These studies are crucial for understanding the mechanism of action, potency, and selectivity of a compound. For analogues of this compound, research has often focused on their interactions with key neurotransmitter systems, owing to the prevalence of the piperazine moiety in centrally acting agents.

Gamma-Aminobutyric Acid (GABA) Receptor Modulation Research

The GABAergic system, particularly the GABA-A receptor, is the primary source of inhibitory neurotransmission in the central nervous system and a common target for psychoactive compounds. Research into piperazine derivatives has revealed interactions with the human α1β2γ2 GABA-A receptor. nih.gov

One study investigated a series of 12 piperazine derivatives for their effects on the function of the human α1β2γ2 GABA-A receptor expressed in Xenopus oocytes. nih.gov The findings demonstrated that all tested derivatives exhibited a concentration-dependent inhibition of the GABA-evoked ion current, indicating they act as antagonists of the GABA-A receptor. This antagonistic action could lead to an increase in neurotransmitter levels by reducing inhibitory inputs on catecholaminergic neurons. nih.gov

The potency of this antagonistic effect was found to be dependent on the substituent on the phenyl ring of the piperazine derivative. Chlorophenylpiperazines were identified as the most potent antagonists in the study. nih.gov For instance, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) showed a maximum inhibition of approximately 90% at a concentration of 1mM. nih.gov The study established a potency ranking for the various derivatives based on their IC20 values (the concentration required to cause 20% inhibition). nih.gov

Table 1: Potency Ranking of Piperazine Derivatives as GABA-A Receptor Antagonists

| Rank | Compound | Abbreviation |

| 1 | 1-(2-chlorophenyl)piperazine | 2CPP |

| 2 | 1-(3-methylphenyl)piperazine | 3MPP |

| 3 | 1-(4-chlorophenyl)piperazine | 4CPP |

| 4 | 1-(4-methylphenyl)piperazine | 4MPP |

| 5 | 1-(2-methylbenzyl)piperazine | 2MBP |

| 6 | 1-(3-chlorophenyl)piperazine | 3CPP |

| 7 | Phenylpiperazine | PP |

| 8 | 1-(4-fluorophenyl)piperazine | 4FPP |

| 9 | 1-(2-methylphenyl)piperazine | 2MPP |

| 10 | 1-(3-(Trifluoromethyl)phenyl)piperazine | TFMPP |

| 11 | 1-(3-methylbenzyl)piperazine | 3MBP |

| 12 | 1-Benzylpiperazine | BZP |

This table presents the ranking of piperazine derivatives from highest to lowest potency based on their IC20 values for inhibiting the human α1β2γ2 GABA-A receptor. nih.gov

Dopaminergic Receptor Interaction Studies with Analogues

The piperazine scaffold is a key component in many ligands that target the dopaminergic system, particularly the dopamine (B1211576) transporter (DAT) and dopamine receptors.

Research into piperidine (B6355638) analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), a known high-affinity ligand for the dopamine transporter, has provided insights into structure-activity relationships. A study examining a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines explored how different N-substituents influence affinity and selectivity for DAT. The findings showed that 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine possesses a subnanomolar affinity (Ki = 0.7 nM) and demonstrates good selectivity for the dopamine transporter over the serotonin (B10506) transporter (SERT/DAT = 323). nih.gov

Further studies on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines confirmed their affinity for specific [3H]dopamine binding sites in rat corpus striatum membrane preparations. It was found that compounds with 4-(3-phenyl-2-prop(en)yl)- and 4-(3-phenyl-2-butyl)-substitutions were particularly potent in displacing [3H]dopamine, with IC50 values around 10 nM. medchemexpress.cn A significant correlation was observed between the IC50 values from this binding assay and the values for inhibiting dopamine uptake in synaptosomal preparations, reinforcing the link between receptor binding and functional activity. medchemexpress.cn

The piperazine moiety is also integral to antipsychotic drugs that interact with dopamine receptors. Brexpiprazole, for example, is a close analogue of Aripiprazole and functions as a dopamine D2 receptor partial agonist. nih.gov It also exhibits high affinity for several serotonin receptor subtypes. nih.gov

Table 2: Binding Affinity of a GBR 12909 Analogue for the Dopamine Transporter

| Compound | Binding Affinity (Ki) | Selectivity (SERT/DAT) |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 nM | 323 |

This table highlights the high affinity and selectivity of a specific piperidine analogue for the dopamine transporter (DAT) over the serotonin transporter (SERT). nih.gov

Exploration of Other Potential Biological Activities Based on Structural Analogues

The piperazine ring is a versatile scaffold found in a wide array of biologically active molecules, suggesting that analogues of this compound could interact with multiple biological targets. nih.gov The exploration of these other potential activities is often guided by the known pharmacology of structurally similar compounds.

Given the structural similarities to molecules like Brexpiprazole, analogues could possess activity at various serotonin (5-HT) receptors. Brexpiprazole acts as a partial agonist at 5HT1A receptors and an antagonist at 5HT2A receptors. nih.gov Another piperazine-containing compound, Vilazodone, is a serotonin reuptake inhibitor and a 5-HT1A receptor agonist with high selectivity over dopaminergic, adrenergic, and histaminergic receptors. nih.gov This dual-action mechanism is a common feature of modern antidepressant and anxiolytic agents.

Advanced Analytical and Spectroscopic Characterization of 1 2 Phenylethenesulfonyl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR and ¹³C NMR for Proton and Carbon Framework Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for analyzing the proton and carbon skeletons of 1-(2-Phenylethenesulfonyl)piperazine.

The ¹H NMR spectrum provides information about the different types of protons in the molecule. For this compound, distinct signals are expected for the protons of the phenyl group, the vinyl group (ethene), and the two distinct methylene (B1212753) groups of the piperazine (B1678402) ring. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.8 ppm). The vinyl protons adjacent to the phenyl and sulfonyl groups would likely appear as doublets in the range of 6.5-7.5 ppm, with their coupling constant providing information about their stereochemistry (cis or trans). The protons on the piperazine ring are expected to show two distinct signals, as the environments of the methylene groups adjacent to the sulfonyl group and those adjacent to the NH group are different. These would appear as triplets or multiplets in the upfield region (around 3.0-4.0 ppm). The NH proton of the piperazine ring would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. nih.gov

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, signals are anticipated for the carbons of the phenyl ring, the vinyl carbons, and the piperazine ring carbons. The aromatic carbons would resonate in the typical range of 120-140 ppm. The vinyl carbons would also appear in this region. The two different methylene carbons of the piperazine ring would give rise to signals in the aliphatic region, typically between 40-55 ppm. nih.govlew.ro

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.2 - 7.8 (m) | 125 - 135 |

| Vinyl Protons | 6.5 - 7.5 (d) | 120 - 140 |

| Piperazine Protons (-CH₂-N-SO₂-) | 3.2 - 3.8 (m) | 45 - 55 |

| Piperazine Protons (-CH₂-NH-) | 2.8 - 3.4 (m) | 40 - 50 |

Note: Data is predictive and based on analogous structures. Chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), m (multiplet), br (broad).

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing molecular connectivity and stereochemistry, which can be challenging to determine from 1D spectra alone.

Correlation Spectroscopy (COSY) would be used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is expected to show correlations between adjacent protons. This includes correlations between the ortho, meta, and para protons of the phenyl ring, between the two vinyl protons, and between protons on adjacent carbons within the piperazine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the ¹H signals of the piperazine methylene groups to their respective ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for establishing the connectivity between different functional groups. For example, HMBC would show correlations between the vinyl protons and the carbons of the phenyl ring, as well as between the protons of the piperazine ring and the vinyl carbons, confirming the attachment of the piperazine to the sulfonyl group.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of piperazine derivatives is well-documented and typically involves the cleavage of the C-N bonds within the piperazine ring or the bond connecting the substituent to the ring. researchgate.netxml-journal.net

A plausible fragmentation pattern would involve:

Initial Ionization: Formation of the molecular ion [C₁₂H₁₆N₂O₂S]⁺•.

Cleavage of the Piperazine Ring: Loss of ethyleneimine fragments, leading to characteristic ions.

Cleavage at the Sulfonyl Group: Fission of the S-N bond to generate a piperazine cation and a phenylethenesulfonyl radical, or vice versa.

Fragmentation of the Phenylethene Moiety: Cleavage can occur at the C-S bond or within the styrene (B11656) fragment, potentially yielding a stable tropylium (B1234903) ion (m/z 91) or a phenyl cation (m/z 77).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure |

|---|---|

| 252 | [C₁₂H₁₆N₂O₂S]⁺• (Molecular Ion) |

| 167 | [C₈H₇O₂S]⁺ (Phenylethenesulfonyl cation) |

| 103 | [C₈H₇]⁺ (Styrene cation) |

| 85 | [C₄H₉N₂]⁺ (Piperazine cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table presents plausible fragments based on the principles of mass spectrometry and known fragmentation of related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₁₆N₂O₂S, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is critical for confirming the identity of a newly synthesized compound or for identifying unknowns in a complex mixture.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. jsheld.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrations include:

S=O Stretching: The sulfonyl group (SO₂) will show strong, characteristic asymmetric and symmetric stretching bands.

C=C Stretching: The alkene and aromatic ring will have distinct C=C stretching vibrations.

C-H Stretching: Signals for aromatic C-H bonds (typically >3000 cm⁻¹) and aliphatic C-H bonds (typically <3000 cm⁻¹) will be present.

N-H Stretching: The secondary amine in the piperazine ring will show a moderate stretching vibration.

C-N Stretching: The C-N bonds of the piperazine ring will also have characteristic stretching bands.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Alkene C=C | Stretching | 1680 - 1620 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Amine (N-H) | Stretching | 3500 - 3300 |

Note: Data is based on characteristic infrared group frequencies. researchgate.netmdpi.com

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. While the piperazine ring itself does not absorb significantly in the UV region, the phenylethenesulfonyl moiety contains a conjugated system (the phenyl ring in conjugation with the C=C double bond), which acts as a chromophore. researchgate.net

The UV/Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within this conjugated system. The position of the maximum absorption (λ_max) is influenced by the extent of conjugation. The presence of the sulfonyl group, which can act as an auxochrome, may also influence the position and intensity of the absorption bands. Analysis of the UV/Vis spectrum can confirm the presence of the conjugated styrenyl system within the molecule. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the molecule's conformation in the solid state. For derivatives of this compound, single-crystal X-ray diffraction is crucial for unambiguously confirming their molecular structure. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced. thieme-connect.de In the context of piperazine derivatives, this analysis reveals the conformation of the piperazine ring, which typically adopts a chair conformation, and the spatial orientation of the phenylethenesulfonyl group relative to the piperazine moiety. researchgate.net

A critical application of X-ray crystallography is the determination of the absolute configuration of chiral molecules. researchgate.net This is particularly relevant for derivatives of this compound that may possess stereogenic centers. The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. ed.ac.uk This effect leads to small, measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), allowing for the unequivocal assignment of the absolute stereochemistry (R or S configuration). nih.gov While this method is most effective with heavier atoms, advanced techniques and careful data collection can allow for the determination of the absolute configuration of light-atom organic compounds. ed.ac.uk

Table 1: Representative Crystallographic Data for a Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.1829(7) |

| b (Å) | 9.5485(3) |

| c (Å) | 9.7885(2) |

| β (°) | 92.2337(16) |

| Volume (ų) | 2258.55(11) |

| Z | 8 |

| Data for illustrative purposes, based on a similar structure. | Source: researchgate.net |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying chemical compounds in a mixture. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)